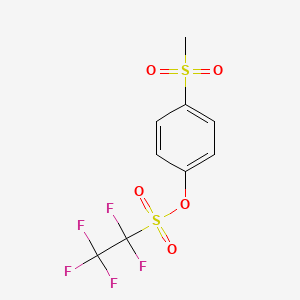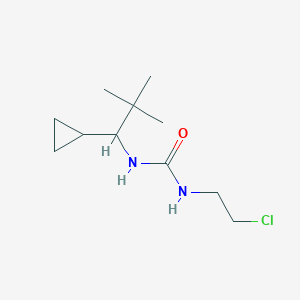
N-(2-Chloroethyl)-N'-(1-cyclopropyl-2,2-dimethylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea typically involves the reaction of a suitable amine with an isocyanate or a carbamate. One possible synthetic route is the reaction of 2-chloroethylamine with 1-cyclopropyl-2,2-dimethylpropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and minimize by-products.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: In the presence of water or aqueous acids/bases, the urea moiety can undergo hydrolysis to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous acids (HCl, H2SO4) or bases (NaOH, KOH)
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(2-hydroxyethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea can be formed.
Oxidation Products: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced derivatives with functional groups such as amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
- N-(2-Chloroethyl)-N’-cyclohexylurea
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-methylurea
Uniqueness
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea is unique due to the presence of the cyclopropyl and dimethylpropyl groups, which can impart distinct steric and electronic properties. These features may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
54187-42-7 |
|---|---|
分子式 |
C11H21ClN2O |
分子量 |
232.75 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(1-cyclopropyl-2,2-dimethylpropyl)urea |
InChI |
InChI=1S/C11H21ClN2O/c1-11(2,3)9(8-4-5-8)14-10(15)13-7-6-12/h8-9H,4-7H2,1-3H3,(H2,13,14,15) |
InChIキー |
CHKLYOGNXUUDQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1CC1)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
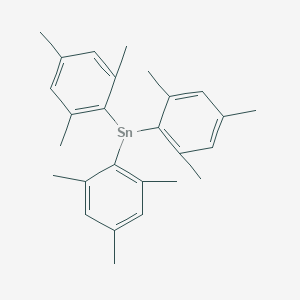
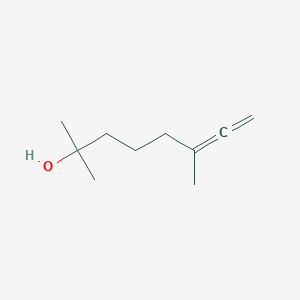
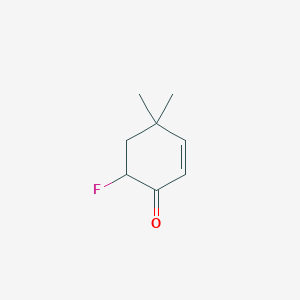
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
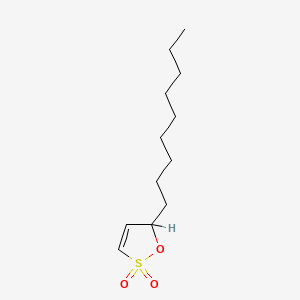

![(2R)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14632118.png)
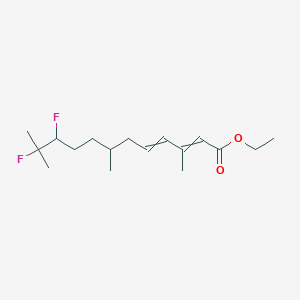
![Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14632126.png)
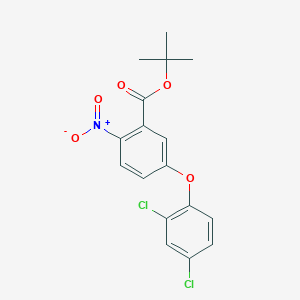
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
